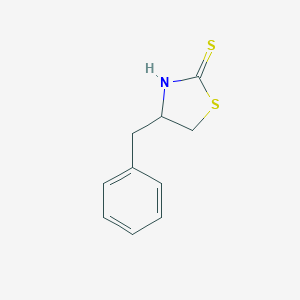

4-苄基-1,3-噻唑烷-2-硫酮

描述

4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound with a five-membered C3NS ring . It has a molecular formula of C10H11NS2 and a molecular weight of 209.33 . This compound is typically off-white in color .

Synthesis Analysis

Thiazolidine-2-thione derivatives, such as 4-Benzyl-1,3-thiazolidine-2-thione, have been synthesized as XO inhibitors . The synthesis involves a multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity .

Molecular Structure Analysis

The 4-Benzyl-1,3-thiazolidine-2-thione molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

Thiazolidine motifs, such as 4-Benzyl-1,3-thiazolidine-2-thione, behave as a bridge between organic synthesis and medicinal chemistry . They have been widely used in the field of drug synthesis . The reaction kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition .

Physical And Chemical Properties Analysis

4-Benzyl-1,3-thiazolidine-2-thione has a melting point of 93-94℃ and a predicted boiling point of 328.4±25.0 °C . Its predicted density is 1.27±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

科学研究应用

用于合成生物活性化合物:4-苄基-噻唑烷-2-硫酮已被用作不对称合成生物活性化合物的手性助剂,例如 2-甲基-1-(对硝基苯基)-1,3-丙二醇,证明了其在立体选择性合成过程中的潜力 (杨桂春,2007).

在金(I)配合物中用于细胞毒活性:含有 4-苄基-1,3-噻唑烷-2-硫酮作为配体的金(I)配合物对癌细胞表现出细胞毒活性。这些配合物显示出广泛的药理特性,表明具有治疗应用的潜力 (J. Chaves 等,2014).

晶体结构中的分子内相互作用:对源自 4-苄基-1,3-噻唑烷-2-硫酮的产物的晶体结构的研究揭示了有趣的分子内非键合 S⋯S 相互作用。这些发现有助于理解固态化学中的分子相互作用 (Y. Nagao 等,2000).

抗糖尿病药物的开发:4-苄基-1,3-噻唑烷-2-硫酮的衍生物已被合成并评估其降血糖和降血脂活性,显示出作为抗糖尿病药物的潜力 (T. Sohda 等,1982).

外放选择性杂 Diels-Alder 反应:该化合物已用于合成 2-芳基亚氨基-3-芳基-噻唑烷-4-硫酮,其经历外放选择性杂 Diels-Alder 反应。这展示了其在有机合成和新合成方法开发中的用途 (Sule Erol & I. Dogan,2013).

用于光谱研究的金属配合物形成:对含有 4-苄基-1,3-噻唑烷-2-硫酮的金属配合物的研究提供了对其光谱性质和材料科学中潜在应用的见解 (N. A. Bell 等,2001).

胰岛素增敏作用:对 4-苄基-1,3-噻唑烷-2-硫酮的亚甲基苯并噻唑烷二酮衍生物的研究证明了胰岛素增敏作用,表明在治疗胰岛素抵抗等疾病中具有潜力 (T. G. Araújo 等,2011).

作用机制

Thiazolidine-2-thione derivatives act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

未来方向

Thiazolidine motifs are compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction in the study of these compounds could involve designing next-generation drug candidates .

属性

IUPAC Name |

4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

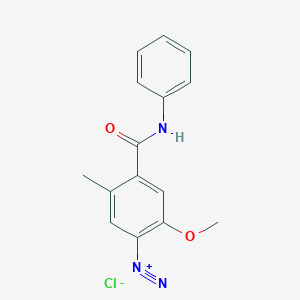

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)